molecular formula C12H5Cl3O B15347262 1,2,9-Trichlorodibenzofuran CAS No. 83704-38-5

1,2,9-Trichlorodibenzofuran

Cat. No.: B15347262
CAS No.: 83704-38-5
M. Wt: 271.5 g/mol
InChI Key: ICTXINQOXPMQPM-UHFFFAOYSA-N
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Description

1,2,9-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds with one or several hydrogens in the dibenzofuran structure replaced by chlorines. These compounds are structurally similar to polychlorinated dibenzodioxins and are known for their toxicological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,9-Trichlorodibenzofuran can be synthesized through various chemical reactions involving dibenzofuran as the starting material. One common method involves the chlorination of dibenzofuran under controlled conditions, typically using chlorine gas or other chlorinating agents in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often carried out in reactors designed to handle hazardous chemicals safely. The process requires precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,9-Trichlorodibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Chlorination reactions typically use chlorine gas (Cl2) or other chlorinating agents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of hydrocarbons and alcohols.

  • Substitution: Formation of other chlorinated dibenzofurans.

Scientific Research Applications

1,2,9-Trichlorodibenzofuran is used in various scientific research applications, including:

  • Chemistry: Studying the properties and behavior of chlorinated organic compounds.

  • Biology: Investigating the toxicological effects of PCDFs on biological systems.

  • Medicine: Researching potential therapeutic applications and understanding the mechanisms of toxicity.

  • Industry: Developing methods for the safe handling and disposal of hazardous chemicals.

Mechanism of Action

The mechanism by which 1,2,9-trichlorodibenzofuran exerts its effects involves binding to specific molecular targets, such as the aryl hydrocarbon receptor (AhR). Activation of AhR leads to changes in gene expression and cellular responses, which can result in toxic effects.

Comparison with Similar Compounds

1,2,9-Trichlorodibenzofuran is compared to other similar compounds, such as:

  • 2,3,7,8-Tetrachlorodibenzofuran (TCDF): Both compounds are highly toxic and share similar mechanisms of action.

  • 1,2,3,4,7-Pentachlorodibenzofuran: Another PCDF with additional chlorine atoms, resulting in different toxicological properties.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and toxicological effects.

Properties

IUPAC Name

1,2,9-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-2-1-3-8-10(6)11-9(16-8)5-4-7(14)12(11)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXINQOXPMQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(O2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232551
Record name 1,2,9-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-38-5
Record name 1,2,9-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,9-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,9-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZZ84XJH77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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